4-Methylthiazole-5-carboxaldehyde
Overview
Description
4-Methylthiazole-5-carboxaldehyde is a pharmaceutical intermediate . It has a molecular weight of 127.16 and a molecular formula of C5H5NOS .
Molecular Structure Analysis
The molecular structure of 4-Methylthiazole-5-carboxaldehyde is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Physical And Chemical Properties Analysis
4-Methylthiazole-5-carboxaldehyde is a solid at 20°C. It has a melting point of 74-78°C and a boiling point of 118°C/21mmHg . It is slightly soluble in water .Scientific Research Applications
Synthesis Methods and Intermediate Applications
Synthesis of Triazole Derivatives : The synthesis of 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxaldehyde involves the use of ethyl formate and butyllithium, highlighting 4-Methylthiazole-5-carboxaldehyde as an important intermediate in the synthesis of various drugs. This method emphasizes ease of material availability, high stereoselectivity, and good overall yield (Liu et al., 2015).
Preparation of Ferrocenyl–Thiazoleacylhydrazones : 4-Methylthiazole-5-carbohydrazide, derived from 4-Methylthiazole-5-carboxaldehyde, is used in the synthesis of ferrocenyl–thiazoleacyl hydrazones. These compounds have been tested for anti-Human Immunodeficiency Virus Type 1 Reverse Transcriptase and antibacterial bioactivities, showcasing the potential of 4-Methylthiazole-5-carboxaldehyde derivatives in bioactive compound development (Zhang, 2008).
Synthesis of 1,4-Dihydropyridine Derivatives : 4-Methylthiazole-5-carboxaldehyde is employed in synthesizing 4-[2-methyl (or aryl) thiazole-4-yl]-2,6-dimethyl-3,5-diacetyl 1,4-dihydropyridines, indicating its utility in creating complex molecular structures useful in various chemical applications (Bazargan et al., 2009).
Novel Imidazol-2-yl Derivatives Synthesis : A study reports the synthesis of novel derivatives of 5-(1-(substituted phenyl)-4,5-diphenyl-1H-imidazol-2-yl)-4-methylthiazole, showcasing the adaptability of 4-Methylthiazole-5-carboxaldehyde in forming diverse chemical structures (Nimbalkar et al., 2018).
Structural and Photophysical Studies
Photophysical Properties Study : Research on 5-N-Arylamino-4-methylthiazoles, synthesized from 4-Methylthiazole, explores their photophysical properties. This study is crucial in understanding the electron-accepting behavior and fluorescence characteristics of thiazole derivatives, which can have applications in material science and photonics (Murai et al., 2017).
Corrosion Inhibition Study : A derivative, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, has been studied for its efficiency in inhibiting corrosion of mild steel in acidic media. This research highlights the potential application of thiazole derivatives in corrosion protection, which is vital in industrial maintenance and material longevity (Lagrenée et al., 2002).
Safety And Hazards
properties
IUPAC Name |
4-methyl-1,3-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c1-4-5(2-7)8-3-6-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVIEMFQPALZOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342386 | |
Record name | 4-Methyl-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylthiazole-5-carboxaldehyde | |
CAS RN |
82294-70-0 | |
Record name | 4-Methyl-5-thiazolecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82294-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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